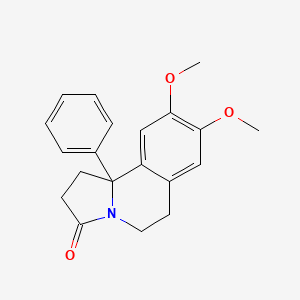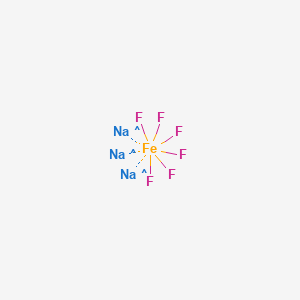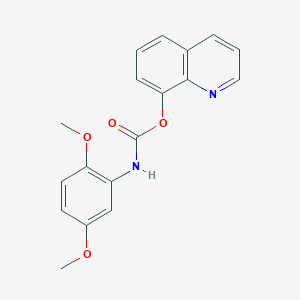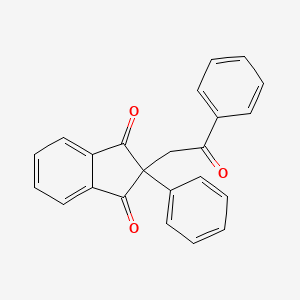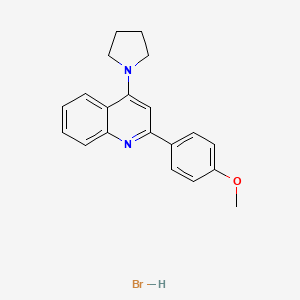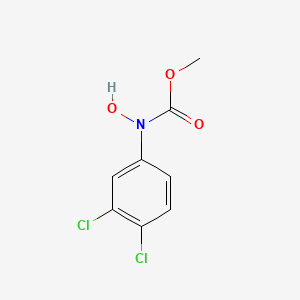
methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is a chemical compound known for its use as a herbicide. It is commonly referred to as Swep. This compound is effective in controlling a wide range of weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3,4-dichloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various chlorinated aromatic compounds.
Reduction: The major product is 3,4-dichloroaniline.
Substitution: Products depend on the substituent introduced.
科学的研究の応用
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant metabolism and cell division.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit cell division.
Industry: Widely used as a herbicide in agriculture to control weed growth.
作用機序
The compound exerts its herbicidal effects by interfering with the metabolic processes of weeds. It inhibits cell division at the growth point, leading to the death of the plant. The molecular target of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is believed to be an enzyme involved in cell division, although the exact pathway is still under investigation .
類似化合物との比較
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
- 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron)
Uniqueness
Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is unique due to its specific mode of action and its effectiveness in controlling a broad spectrum of weeds. Unlike Diuron and Linuron, which remain unchanged under certain conditions, this compound undergoes transformation in soil, leading to the formation of various degradation products .
特性
分子式 |
C8H7Cl2NO3 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC名 |
methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-14-8(12)11(13)5-2-3-6(9)7(10)4-5/h2-4,13H,1H3 |
InChIキー |
FERYDKIBNPYXBS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
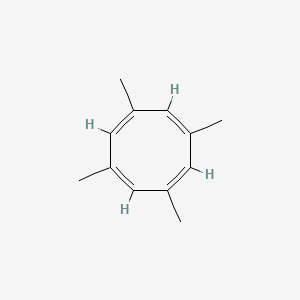
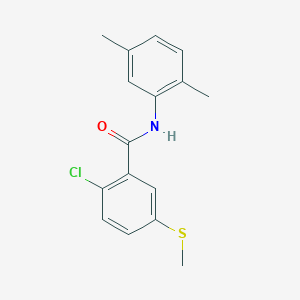
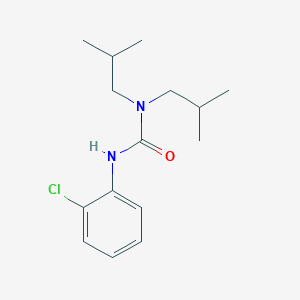
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)



